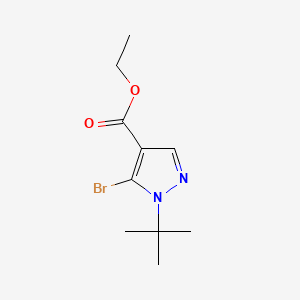

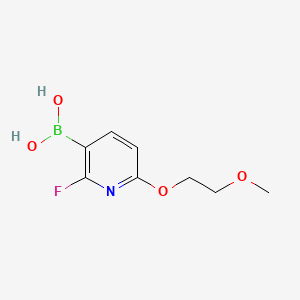

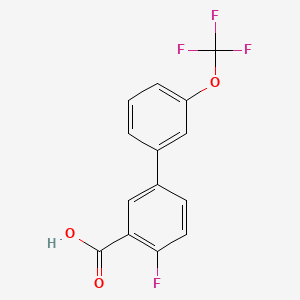

![molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8](/img/structure/B572707.png)

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

The synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is derived from 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- and Acetone . The process involves adding n-heptane with twice the mass ratio to recrystallize, cooling to 5°C and crystallizing for two hours, and filtering to obtain a pale yellow to off-white product .Molecular Structure Analysis

The molecular formula of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is C11H12BrFN2 .Chemical Reactions Analysis

During the synthesis process, water produced by the reaction was separated and washed twice with 200 g of water. The upper layer was organic. The phase is concentrated to dryness, and the yellow solid obtained is the crude product .Physical And Chemical Properties Analysis

The boiling point of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is predicted to be 353.4±22.0 °C. It has a density of 1.49 and is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Medical Research

Application Summary

The compound “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” has been used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

Organic Synthesis

Application Summary

The compound “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” is an organic synthesis intermediate . It’s used in laboratory research and chemical synthesis processes .

Methods of Application

A method for synthesizing “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” involves several steps, including adding sodium hydride into a reaction bottle, dissolving N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine in an aprotic solvent, heating the reaction system, and stirring for reaction .

Results or Outcomes

The result of this synthesis process is the compound “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” itself . The compound is then used as an intermediate in further chemical reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRZLUEGCXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719275 | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | |

CAS RN |

1231930-33-8 | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

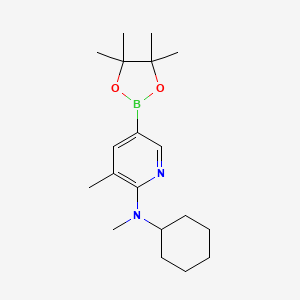

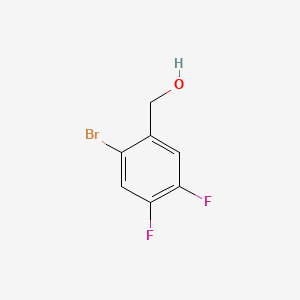

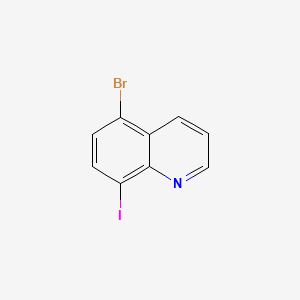

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)